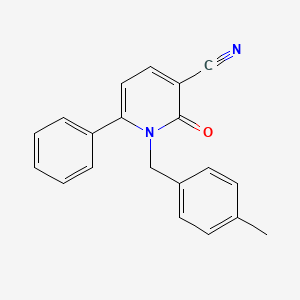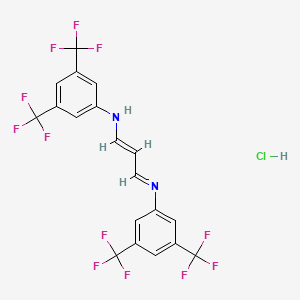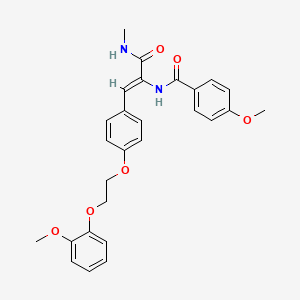
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This compound belongs to a class of chemicals that have been synthesized and characterized for their structural and functional properties. Studies often involve the condensation of specific precursors in the presence of catalysts or under controlled conditions to yield desired compounds, which are then characterized by NMR, IR spectroscopy, and mass spectrometry. These methods ensure the precise identification of the compound's structure and purity, laying the groundwork for further biological and chemical studies (Lalpara et al., 2021).
Antidiabetic Screening
Research into the antidiabetic properties of similar compounds has involved in vitro evaluations, such as the α-amylase inhibition assay. This approach assesses the compound's potential to inhibit enzymes involved in carbohydrate digestion, a key mechanism in managing blood sugar levels in diabetic patients. Such studies provide insights into the compound's therapeutic potential against diabetes (Lalpara et al., 2021).
Anticancer Evaluation
Compounds with similar structural features have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These studies employ comparative analyses with reference drugs to ascertain the compound's efficacy in inhibiting cancer cell growth. The synthesis process often starts from basic chemical precursors, undergoing multiple steps to introduce specific functional groups that enhance anticancer activity (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
The synthesis and characterization of compounds within this chemical class also extend to evaluating their antimicrobial and antifungal properties. By modifying structural elements and introducing different substituents, researchers aim to enhance these activities. The effectiveness of these compounds is tested against a range of microorganisms, providing valuable data on their potential as antimicrobial and antifungal agents (Kolisnyk et al., 2015).
Herbicidal Activities
Investigations into the herbicidal activities of structurally related compounds reveal their potential in agriculture. Through the synthesis of derivatives featuring specific heterocyclic frameworks, researchers assess the compounds' ability to control unwanted plant growth. The herbicidal efficacy is evaluated through bioassays on various plant species, identifying compounds with promising applications in crop management (Bao, 2008).
Eigenschaften
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-thiophen-2-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-17(19-15-7-4-8-24-15)21-10-13(11-21)16-18-14(20-23-16)9-12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKTZJFOWBNYLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)


![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)
![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2928464.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2928465.png)

![5-[(3-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2928469.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2928471.png)
![6,14-Dihydropyrido[2',1':2,3]imidazo[1,5-a]pyrido[2',1':2,3]imidazo[1,5-d]pyrazine-8,16-diium bromide](/img/structure/B2928474.png)
![1'-(2-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2928475.png)

